

what is Ochratoxin A-d5 used for in research

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Compound Focus: Ochratoxin A-d5

CAS No.: 666236-28-8

Cat. No.: S1799559

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Primary Role in Research

Ochratoxin A-d5 serves a critical function in analytical chemistry as an **internal standard** [1]. Its structure is identical to naturally occurring Ochratoxin A, but five hydrogen atoms are replaced with deuterium (a heavy isotope of hydrogen), making it slightly heavier [2]. This property is exploited in the **Stable Isotope Dilution Assay (SIDA)** [1].

- **Purpose:** To correct for errors and losses that inevitably occur during sample preparation and analysis. These can include inconsistencies in extraction efficiency, matrix effects that suppress or enhance the analytical signal, and minor instrument fluctuations [3].
- **How it works:** A known amount of OTA-d5 is added to the sample at the very beginning of the analytical process. Since it is chemically identical to OTA but spectrally distinct (heavier), a mass spectrometer can differentiate between the two. By comparing the signal of the native OTA to the signal of the recovered OTA-d5, researchers can calculate the exact, original concentration of OTA in the sample with high precision [1].

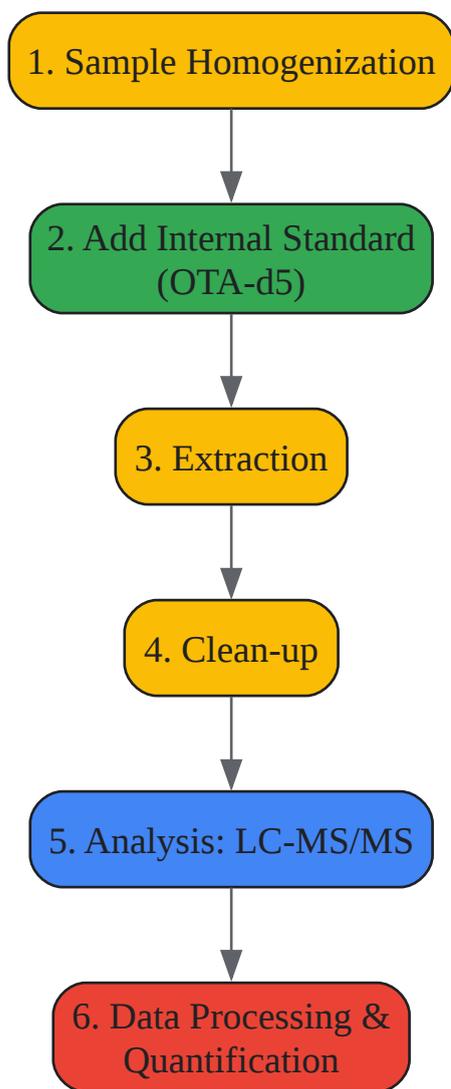
Specific Research Applications

The use of OTA-d5 is crucial in studies focused on food safety, toxicology, and metabolism. The table below summarizes its key applications:

Application Area	Specific Use of OTA-d5
Food & Feed Analysis	Accurate detection and quantification of OTA contamination in cereals, coffee, wine, spices, and animal feed to ensure compliance with regulatory limits [1] [4] [3].
Toxicokinetic Studies	Precise measurement of OTA concentration in blood, tissues (e.g., kidney, liver), and excreta to study its absorption, distribution, metabolism, and excretion in animal models [3] [5].
Exposure & Biomarker Research	Quantifying accumulated OTA levels in the tissues and bodily fluids of humans and animals to assess past exposure and potential health risks [3].

Detailed Experimental Workflow

The following diagram and protocol outline a typical experimental workflow for quantifying OTA in a food or tissue sample using OTA-d5 as an internal standard, combining sample preparation with liquid chromatography-mass spectrometry (LC-MS/MS) analysis.



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Experimental workflow for OTA quantification using OTA-d5 as an internal standard.

Protocol: Quantification of OTA using OTA-d5 and LC-MS/MS [3]

- **Sample Preparation:** Weigh and homogenize the representative sample (e.g., 1 g of ground grain or tissue).
- **Spike with Internal Standard:** Add a known and consistent volume of the OTA-d5 solution (e.g., 10 µg/mL in acetonitrile) [2] to the homogenized sample. This step is critical for all subsequent quantification.
- **Extraction:** Add an extraction solvent (e.g., acetonitrile/water mixture, often acidified) to the sample. Shake or vortex vigorously to ensure complete extraction of both OTA and OTA-d5 from the matrix.
- **Clean-up:** Centrifuge the sample and pass the supernatant through a solid-phase extraction (SPE) column or a cleanup cartridge to remove co-extracted pigments, lipids, and other interfering

compounds.

- **Analysis (LC-MS/MS):**
 - **Chromatography:** Separate the cleaned extract using High-Performance Liquid Chromatography (HPLC). This step resolves OTA and OTA-d5 from other components.
 - **Detection:** Analyze the eluent with a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass transitions for OTA and OTA-d5, allowing for their distinct identification and measurement.
- **Quantification:** The concentration of OTA in the original sample is calculated by comparing the peak area ratio of OTA to OTA-d5 in the sample against a calibration curve prepared with known standards.

Comparison of Analytical Techniques

While OTA-d5 is ideally used with mass spectrometry, other methods can detect OTA. The table below compares common techniques:

Method	Principle	Role of OTA-d5	Key Advantages	Key Limitations
SIDA with LC-MS/MS	Mass spectrometry	Serves as the internal standard for precise correction.	High sensitivity, specificity, and accuracy; considered a gold standard [3].	High instrument cost, requires technical expertise.
HPLC with Fluorescence (FLD)	Chromatography & fluorescence	Not used.	High sensitivity, well-established method [3].	Can be affected by matrix interference without a specific internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA)	Antibody-antigen binding	Not used.	High throughput, cost-effective, suitable for screening [3].	Potential for cross-reactivity, less specific and accurate than LC-MS.

Practical Research Considerations

- **Availability:** OTA-d5 is commercially available as an analytical standard, typically supplied as a solution in acetonitrile (e.g., 10 µg/mL) and requiring storage at -20°C [2].
- **Synthesis:** The first total synthesis of d5-OTA was achieved using L-d5-phenylalanine as a starting material [1].
- **Toxicological Context:** The reason such precise measurement of OTA is crucial is its documented toxicity. OTA is a potent nephrotoxin, carcinogen (IARC Group 2B), and can cause immunotoxic and neurotoxic effects [6] [7] [4]. Accurate exposure data is fundamental for risk assessment.

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